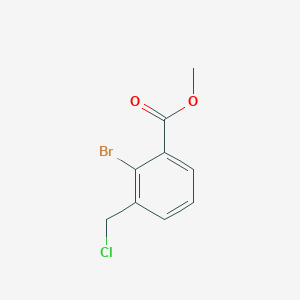![molecular formula C16H16F2N4O B2871000 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone CAS No. 2176069-23-9](/img/structure/B2871000.png)
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups, including a 1,2,4-triazole, a bicyclic octane, and a difluorophenyl group. The 1,2,4-triazole is a type of heterocyclic compound that often exhibits pharmacological properties . The bicyclic octane could potentially contribute to the compound’s lipophilicity, which could affect its pharmacokinetics. The difluorophenyl group is a common motif in medicinal chemistry, known for its ability to form stable interactions with biological targets .
Molecular Structure Analysis
The molecular structure of the compound, as indicated by its name, is quite complex. It contains a bicyclic octane ring fused to a 1,2,4-triazole ring, with a difluorophenyl group attached via a methanone linker. This suggests that the compound could have interesting stereochemical properties, as the bicyclic structure could potentially exist in multiple conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For this compound, the presence of the 1,2,4-triazole and difluorophenyl groups suggest that it might have significant polarity and potential for hydrogen bonding, which could affect properties like solubility and stability .科学的研究の応用
Antifungal Properties
This compound exhibits promising antifungal activity due to its structural features. Researchers have explored its efficacy against various fungal pathogens, including Candida species and Aspergillus. Mechanistic studies suggest that it interferes with fungal cell wall synthesis or disrupts membrane integrity, making it a potential candidate for antifungal drug development .
Neurological Disorders
The bicyclic structure of this compound suggests potential interactions with neurotransmitter receptors. Studies have investigated its effects on GABAergic and glutamatergic systems, indicating possible applications in neurological disorders such as epilepsy, anxiety, and depression. Further research is needed to elucidate its precise mechanisms and therapeutic potential .
Antibacterial Activity
The presence of the triazole ring and difluorophenyl group suggests antibacterial properties. Researchers have evaluated its antibacterial effects against Gram-positive and Gram-negative bacteria. It may serve as a lead compound for developing novel antibiotics or antimicrobial agents .
Anticancer Potential
Although limited, some studies have explored the cytotoxic effects of this compound on cancer cell lines. Its unique structure warrants further investigation into its potential as an anticancer agent. Researchers are interested in understanding its mode of action and optimizing its activity .
Coordination Chemistry
Given its chelating properties, this compound can form stable complexes with transition metal ions. Researchers have studied its coordination behavior and potential applications in catalysis, luminescence, and materials science. Its ability to bind to metal centers opens up diverse avenues for exploration .
Molecular Orbital Studies
Theoretical studies using quantum chemical methods have investigated the electronic structure and vibrational properties of this compound. Insights from molecular orbital calculations can guide its applications in materials science, including organic electronics and sensors .
将来の方向性
特性
IUPAC Name |
(2,6-difluorophenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-13-2-1-3-14(18)15(13)16(23)22-10-4-5-11(22)7-12(6-10)21-9-19-8-20-21/h1-3,8-12H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOJUCSESPWIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=CC=C3F)F)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2870917.png)
![(4-Bromothiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2870919.png)
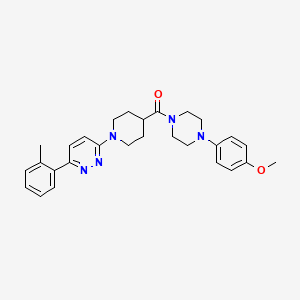
![({3-Oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}methyl)triphenylphosphanium chloride](/img/structure/B2870922.png)

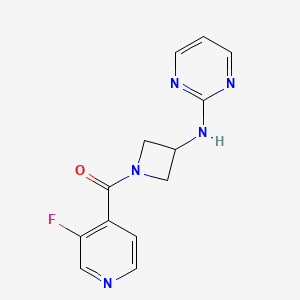
![N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2870927.png)
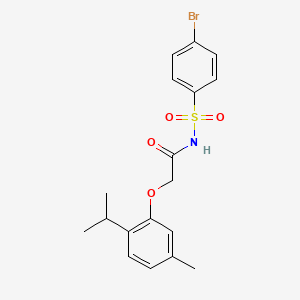
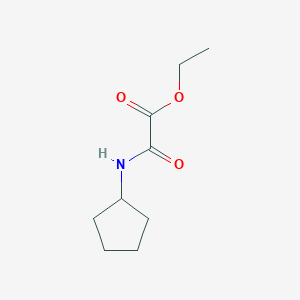
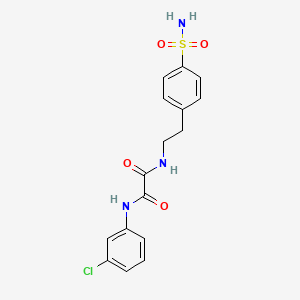
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2870937.png)
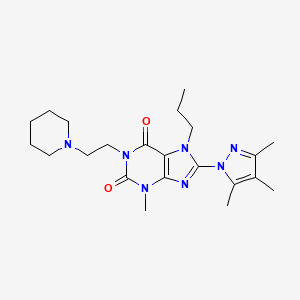
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
